molecular formula C15H24ClN3O B14183098 1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)- CAS No. 854411-89-5

1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)-

Cat. No.: B14183098
CAS No.: 854411-89-5
M. Wt: 297.82 g/mol
InChI Key: AXQNYRWWPAVLSM-UHFFFAOYSA-N
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Description

1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)- is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base like DBU and the use of solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinebutanamine, 4-(3-chloro-2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

CAS No.

854411-89-5

Molecular Formula

C15H24ClN3O

Molecular Weight

297.82 g/mol

IUPAC Name

4-[4-(3-chloro-2-methoxyphenyl)piperazin-1-yl]butan-1-amine

InChI

InChI=1S/C15H24ClN3O/c1-20-15-13(16)5-4-6-14(15)19-11-9-18(10-12-19)8-3-2-7-17/h4-6H,2-3,7-12,17H2,1H3

InChI Key

AXQNYRWWPAVLSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)N2CCN(CC2)CCCCN

Origin of Product

United States

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